2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride
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Overview
Description
2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 It is known for its unique structure, which includes a methoxy group, a piperidin-3-yloxy group, and a pyridine ring
Scientific Research Applications
2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
The synthesis of 2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the piperidin-3-yloxy group: The piperidin-3-yloxy group is attached through nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperidin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-6-(piperidin-3-yloxy)pyridine: This compound lacks the dihydrochloride salt form and may have different solubility and stability properties.
2-Methoxy-6-(piperidin-3-yloxy)pyridine hydrochloride: This compound has a single hydrochloride salt form, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt form, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-piperidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-5-2-6-11(13-10)15-9-4-3-7-12-8-9;;/h2,5-6,9,12H,3-4,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRIMSHGWYVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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